molecular formula C20H23BrN2O2S2 B12034830 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one CAS No. 618075-26-6

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one

Cat. No.: B12034830
CAS No.: 618075-26-6
M. Wt: 467.4 g/mol
InChI Key: JNTIGIHHAAJNCL-MSUUIHNZSA-N
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Description

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a chemical compound for research and development use. It belongs to a class of compounds characterized by an isatin (indole-2,3-dione) core structure fused with a rhodanine (2-thioxothiazolidin-4-one) moiety. Compounds with this core structure are of significant interest in medicinal chemistry and material science research. Researchers investigate these structures for various potential applications, including their role as key intermediates in the synthesis of more complex molecules. The bromo-substituent on the oxindole ring provides a reactive site for further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships. Handling of this substance requires appropriate safety protocols. This product is intended for research purposes in a controlled laboratory setting and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Properties

CAS No.

618075-26-6

Molecular Formula

C20H23BrN2O2S2

Molecular Weight

467.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23BrN2O2S2/c1-3-5-7-11-23-19(25)17(27-20(23)26)16-14-12-13(21)8-9-15(14)22(18(16)24)10-6-4-2/h8-9,12H,3-7,10-11H2,1-2H3/b17-16-

InChI Key

JNTIGIHHAAJNCL-MSUUIHNZSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCCC)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCCC)SC1=S

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Catalyst : Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Solvent : Ethanol or acetic acid

  • Temperature : Reflux at 80–100°C for 6–8 hours

  • Yield : 65–72%

The reaction proceeds through imine formation followed by intramolecular cyclization, as shown:

C6H5NH2+CH3COCOOC2H5HClIndolinone+H2O+C2H5OH\text{C}6\text{H}5\text{NH}2 + \text{CH}3\text{COCOOC}2\text{H}5 \xrightarrow{\text{HCl}} \text{Indolinone} + \text{H}2\text{O} + \text{C}2\text{H}_5\text{OH}

Purification via recrystallization from ethanol-water mixtures enhances purity to >95%.

Bromination of the Indolinone Core

Bromination introduces the 5-bromo substituent, critical for subsequent reactivity. N-Bromosuccinimide (NBS) is preferred over molecular bromine due to reduced side reactions.

Optimized Bromination Protocol

ParameterValue
Brominating agentNBS (1.1 equiv)
SolventChloroform or CCl₄
CatalystAzobisisobutyronitrile (AIBN)
Temperature60–70°C, 3–4 hours
Yield78–85%

Side products, such as dibrominated derivatives, are minimized by maintaining stoichiometric control. Post-reaction, the crude product is washed with sodium thiosulfate to remove excess NBS and purified via column chromatography (silica gel, hexane/ethyl acetate).

Thioxothiazolidinone Ring Formation

The final step involves coupling the brominated indolinone with 3-pentyl-2-thioxothiazolidin-4-one . This is achieved through a Knoevenagel condensation under basic conditions.

Reaction Mechanism and Optimization

  • Base : Piperidine or triethylamine

  • Solvent : Dimethylformamide (DMF) or toluene

  • Temperature : 110–120°C, 8–12 hours

  • Yield : 60–68%

The reaction mechanism proceeds via deprotonation of the thioxothiazolidinone’s active methylene group, followed by nucleophilic attack on the indolinone’s carbonyl carbon. Microwave-assisted synthesis has been explored to reduce reaction time to 2–3 hours, though yields remain comparable.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to improve cost-efficiency:

ParameterLaboratory ScaleIndustrial Scale
Bromination agentNBSBr₂ with FeCl₃ catalyst
Solvent recoveryLimitedDistillation (>90% recovery)
PurificationColumn chromatographyCrystallization from methanol

Transitioning to bromine gas reduces raw material costs but requires stringent temperature control to avoid polybromination. Continuous flow reactors enhance mixing efficiency and safety during exothermic steps.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity. Key signals include δ 10.2 ppm (indolinone NH) and δ 2.8–3.1 ppm (thioxothiazolidinone CH₂).

  • HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient).

  • Mass spectrometry : Molecular ion peak at m/z 467.44 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the oxoindolinone moiety.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced indolinone derivatives.

    Substitution: Formation of substituted indolinone derivatives with various functional groups.

Scientific Research Applications

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis. Additionally, it can bind to proteins, inhibiting their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents Key Structural Differences
(5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one Bromobenzyl and chlorobenzyl groups Aromatic substituents vs. alkyl chains (butyl/pentyl)
(E)-5-[(5-bromo-1H-indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one Methyl groups at positions 1 and 3 of the imidazolidinone ring Shorter alkyl chains vs. pentyl/butyl
5-benzylidene-3-(4-bromo-phenacyl)-2-thioxo-imidazolidin-4-ones Phenacyl and benzylidene groups Phenacyl substituent vs. indolinone core

Key Observations :

  • Alkyl vs.
  • Bromine Positioning : The 5-bromo substitution on the indole ring is conserved across analogues (e.g., ), suggesting a role in electronic modulation or binding affinity.
  • Thioxo Group: The 2-thioxo moiety in the thiazolidinone ring is a common feature, contributing to hydrogen-bonding interactions in molecular recognition .
Physicochemical Properties
  • Melting Points : Analogues such as exhibit high melting points (280–281°C), attributed to rigid conjugated systems. The target compound’s longer alkyl chains may reduce crystallinity, though experimental data are unavailable.
  • Solubility: The pentyl/butyl chains likely increase solubility in nonpolar solvents compared to bromobenzyl- or phenacyl-substituted derivatives.

Biological Activity

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structure that combines an indolinone moiety with a thioxothiazolidin core, characterized by the following components:

  • Indolinone moiety : This scaffold is known for various biological interactions, particularly in anticancer applications.
  • Thioxothiazolidin ring : Associated with antimicrobial and anti-inflammatory properties.
  • Bromo substituent : Enhances reactivity through electrophilic interactions, potentially increasing biological activity.

Synthesis Methods

The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves multi-step processes, including:

  • Condensation Reaction : Combining 5-bromo-1-butyl-2-oxoindoline with 3-pentyl-2-thioxothiazolidin-4-one under acidic or basic conditions.
  • Purification Techniques : Commonly using recrystallization or chromatography to achieve the desired purity levels.

Anticancer Properties

Research indicates that compounds similar to 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one exhibit significant inhibitory effects against various cancer cell lines. Notable findings include:

Cell Line Activity
Breast Cancer (MCF7)Significant cytotoxicity observed
Lung Cancer (A549)Inhibitory effects documented
Liver Cancer (HepG2)Notable growth inhibition

Studies have shown that derivatives based on the indolinone scaffold can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The thioxothiazolidin component is linked to antimicrobial properties. Preliminary screenings have demonstrated effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL

These results indicate potential applications in treating infections caused by resistant bacterial strains .

The precise mechanism of action for 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : Potentially inhibiting key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Pathways : Disrupting bacterial cell wall synthesis or function, leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • In Vitro Studies : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of MCF7 breast cancer cells, with IC50 values significantly lower than those observed for standard chemotherapeutics .
  • Animal Models : In vivo studies using murine models showed promising results in tumor reduction when treated with the compound, alongside minimal systemic toxicity .
  • Comparative Analysis : A comparative study with other thioxothiazolidin derivatives revealed that the presence of the bromo group significantly enhanced anticancer activity compared to non-brominated analogs .

Q & A

Q. Table 1: Comparative Yields in Solvent Systems

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethanol801265
DMF100672
Microwave (Ethanol)1000.585

Q. Table 2: Biological Activity of Structural Analogs

Compound ModificationAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)Reference
5-Bromo, pentyl chain1.2 (S. aureus)8.5 (HeLa)
5-Chloro, butyl chain3.4 (S. aureus)12.1 (HeLa)

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